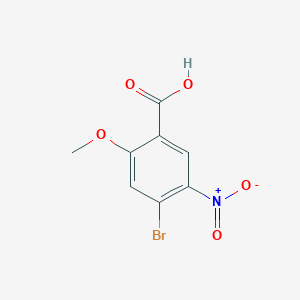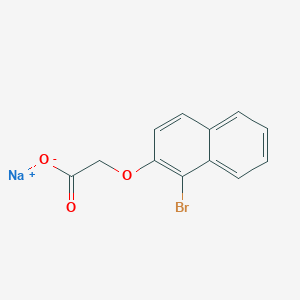
Sodium 2-((1-bromonaphthalen-2-yl)oxy)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium 2-[(1-bromonaphthalen-2-yl)oxy]acetate is a chemical compound that has garnered attention in scientific research due to its potential biological activity and various applications. It is characterized by its molecular formula C12H8BrNaO3 and a molecular weight of 303.08 g/mol .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of sodium 2-[(1-bromonaphthalen-2-yl)oxy]acetate typically involves the reaction of 1-bromonaphthalene with sodium acetate in the presence of a suitable solvent. The reaction conditions often include:
Temperature: The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.
Catalysts: Catalysts such as palladium or copper may be used to enhance the reaction rate and yield.
Solvents: Common solvents include dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods
In an industrial setting, the production of sodium 2-[(1-bromonaphthalen-2-yl)oxy]acetate may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include:
Continuous Flow Reactors: To maintain consistent reaction conditions and improve efficiency.
Purification Steps: Techniques such as recrystallization or chromatography may be employed to purify the final product.
化学反応の分析
Types of Reactions
Sodium 2-[(1-bromonaphthalen-2-yl)oxy]acetate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic reagents.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of naphthalene derivatives.
Common Reagents and Conditions
Nucleophiles: Such as sodium hydroxide or potassium tert-butoxide for substitution reactions.
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted naphthalene derivatives can be formed.
Oxidation Products: Carboxylic acids or other oxidized forms of the compound.
Reduction Products: Naphthalene derivatives with reduced bromine content.
科学的研究の応用
Sodium 2-[(1-bromonaphthalen-2-yl)oxy]acetate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of sodium 2-[(1-bromonaphthalen-2-yl)oxy]acetate involves its interaction with specific molecular targets and pathways. The compound may:
Bind to Enzymes: Inhibiting or activating enzymatic activity.
Interact with Receptors: Modulating receptor-mediated signaling pathways.
Affect Cellular Processes: Influencing processes such as cell proliferation, apoptosis, or differentiation.
類似化合物との比較
Sodium 2-[(1-bromonaphthalen-2-yl)oxy]acetate can be compared with other similar compounds, such as:
Sodium 2-[(1-chloronaphthalen-2-yl)oxy]acetate: Similar structure but with a chlorine atom instead of bromine.
Sodium 2-[(1-fluoronaphthalen-2-yl)oxy]acetate: Contains a fluorine atom, leading to different reactivity and properties.
Sodium 2-[(1-iodonaphthalen-2-yl)oxy]acetate: Iodine substitution results in unique chemical behavior.
特性
分子式 |
C12H8BrNaO3 |
|---|---|
分子量 |
303.08 g/mol |
IUPAC名 |
sodium;2-(1-bromonaphthalen-2-yl)oxyacetate |
InChI |
InChI=1S/C12H9BrO3.Na/c13-12-9-4-2-1-3-8(9)5-6-10(12)16-7-11(14)15;/h1-6H,7H2,(H,14,15);/q;+1/p-1 |
InChIキー |
XOASFVDTJPWOLH-UHFFFAOYSA-M |
正規SMILES |
C1=CC=C2C(=C1)C=CC(=C2Br)OCC(=O)[O-].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




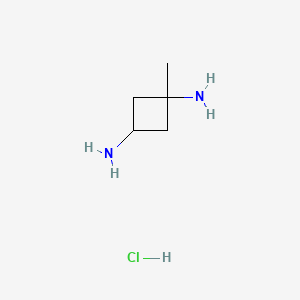


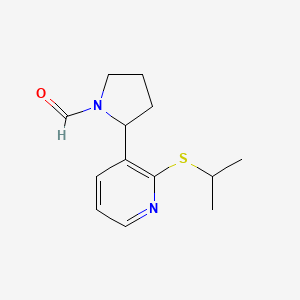

![Sodium;[1-hydroxy-3-[methyl(pentyl)amino]-1-phosphonopropyl]phosphonic acid](/img/structure/B11822091.png)

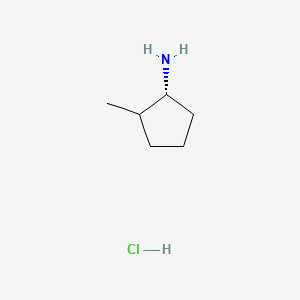

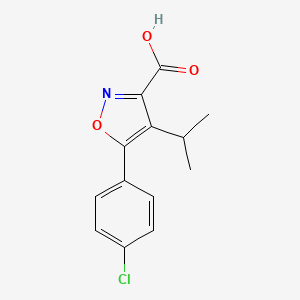
![N-[1-(4-pyrazol-1-ylphenyl)ethylidene]hydroxylamine](/img/structure/B11822106.png)
